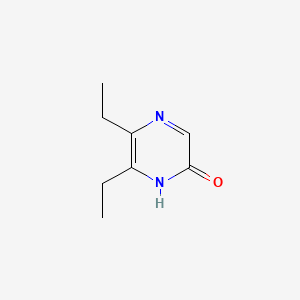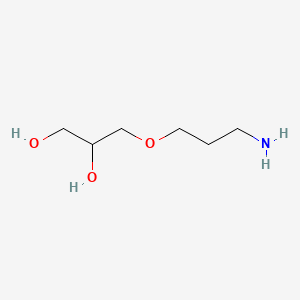
3-(3-Aminopropoxy)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopropoxy)propane-1,2-diol is an organic compound with the molecular formula C6H15NO3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with an aminopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropoxy)propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with 3-aminopropanol under alkaline conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the aminopropoxy group. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(3-Aminopropoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines .
科学的研究の応用
3-(3-Aminopropoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 3-(3-Aminopropoxy)propane-1,2-diol involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
3-Amino-1,2-propanediol: A similar compound with an amino group directly attached to the propane-1,2-diol backbone.
2-Amino-1,3-propanediol: Another similar compound with the amino group attached to the second carbon of the propane-1,3-diol backbone.
1,3-Diamino-2-propanol: A compound with two amino groups attached to the propane-1,2-diol backbone.
Uniqueness
3-(3-Aminopropoxy)propane-1,2-diol is unique due to the presence of the aminopropoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules, making it valuable for various applications in research and industry .
特性
IUPAC Name |
3-(3-aminopropoxy)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c7-2-1-3-10-5-6(9)4-8/h6,8-9H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPWIYQTIJTQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708486 |
Source


|
| Record name | 3-(3-Aminopropoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-70-7 |
Source


|
| Record name | 3-(3-Aminopropoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

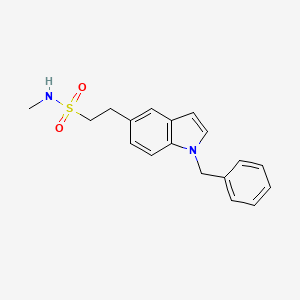
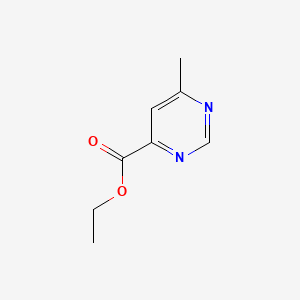
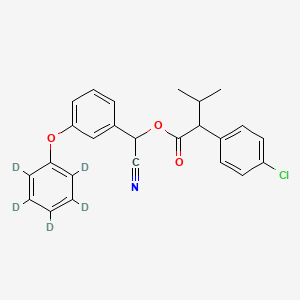
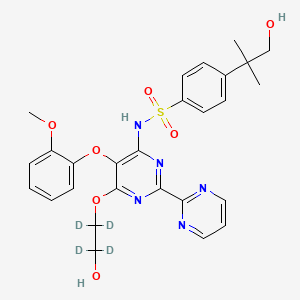
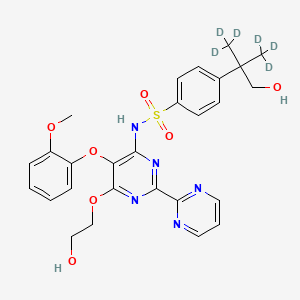

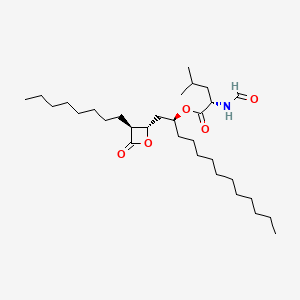
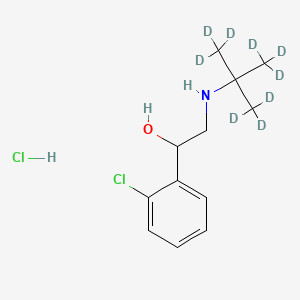

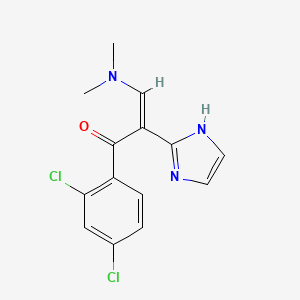
![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

